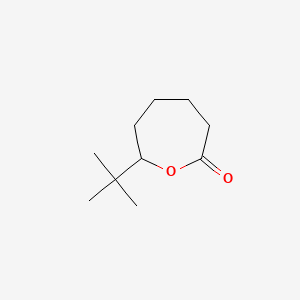
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride is a quaternary ammonium compound that features an anthraquinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride typically involves a one-pot three-component condensation reaction. This reaction includes 1- and 2-amino anthraquinones, triethyl orthoformate, and CH-acid compounds. The reaction is carried out without using any solvent or catalyst at a mild temperature of 50°C. This method is efficient, yielding the desired products in a short reaction time (14–50 minutes) and with good to excellent yields (85–96%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the green and catalyst-free synthesis approach mentioned above can be adapted for larger-scale production, ensuring environmentally friendly and sustainable processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can undergo oxidation reactions.
Reduction: Reduction reactions can also occur, particularly involving the quinone structure.
Substitution: The compound can participate in substitution reactions, especially involving the ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthraquinone moiety can lead to the formation of anthraquinone derivatives, while reduction can yield hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride involves its interaction with molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged molecules, while the anthraquinone moiety can participate in redox reactions. These interactions can affect various biological and chemical processes, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quaternary ammonium compounds with different substituents. Examples include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium chloride
Uniqueness
This differentiates it from other quaternary ammonium compounds that may not have such a complex structure .
Eigenschaften
CAS-Nummer |
62399-48-8 |
|---|---|
Molekularformel |
C17H15ClN2O2 |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
[(9,10-dioxoanthracen-2-yl)amino]methylidene-dimethylazanium;chloride |
InChI |
InChI=1S/C17H14N2O2.ClH/c1-19(2)10-18-11-7-8-14-15(9-11)17(21)13-6-4-3-5-12(13)16(14)20;/h3-10H,1-2H3;1H |
InChI-Schlüssel |
YPJOZBYQMVFCCB-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


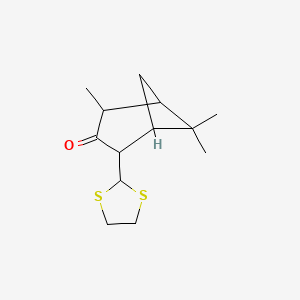
![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
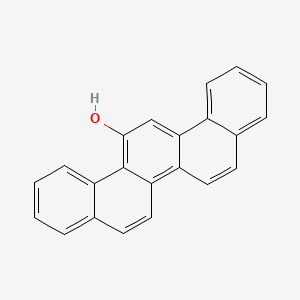
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
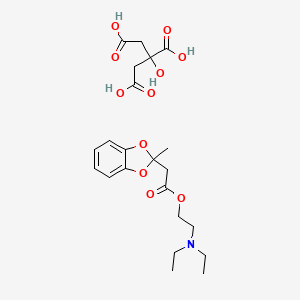
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)
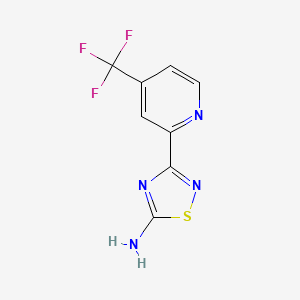
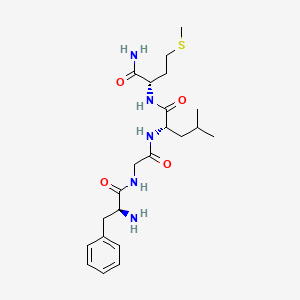
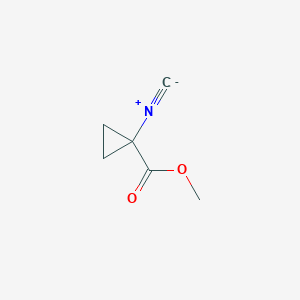
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)


